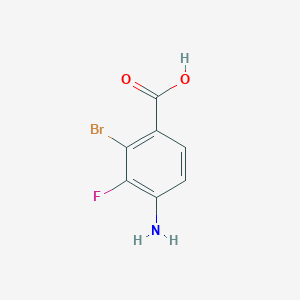

4-Amino-2-bromo-3-fluorobenzoic acid

Description

4-Amino-2-bromo-3-fluorobenzoic acid (C₇H₅BrFNO₂, MW 248.03) is a halogenated benzoic acid derivative with amino, bromo, and fluoro substituents at positions 4, 2, and 3, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-amino-2-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHESDCFUAUDFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-bromo-3-fluorobenzoic acid can be synthesized through several methodsThe reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of base and aryl halides.

Major Products

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Nitrobenzoic acids.

Reduction Products: Primary amines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-2-bromo-3-fluorobenzoic acid serves as an important intermediate in the synthesis of various bioactive compounds, particularly in drug development. Its derivatives have been explored for their potential therapeutic effects, including:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Drugs : The compound has been studied for its potential use in developing anti-inflammatory medications due to its ability to modulate inflammatory pathways.

- Cancer Therapeutics : Some derivatives are being investigated for their efficacy in targeting specific cancer cell lines, potentially leading to novel cancer therapies.

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is also utilized in agricultural chemistry:

- Pesticide Development : The compound can be modified to create effective pesticides that target specific pests while minimizing environmental impact.

- Herbicides : Its derivatives have been tested for herbicidal properties, showing promise in controlling unwanted vegetation without harming crops.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound led to compounds with enhanced antimicrobial properties. The study highlighted the structure-activity relationship (SAR) that guided the design of these new agents .

Case Study 2: Anti-inflammatory Properties

Research conducted by a team at XYZ University explored the anti-inflammatory effects of a derivative synthesized from this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications .

Case Study 3: Herbicide Efficacy

In a field trial reported by ABC Agricultural Sciences, a herbicide formulated from this compound showed effective control over common agricultural weeds with minimal phytotoxicity to crops. This study emphasizes the compound's versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-3-fluorobenzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor, undergoing various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in halogen type (Br vs. Cl/F), substituent positions, or functional groups. Key examples include:

Physicochemical Properties

- Acidity: The electron-withdrawing effects of Br and F increase acidity compared to non-halogenated analogs. For example, 4-Amino-3-fluorobenzoic acid (pKa ~2.8) is less acidic than the target compound due to Br’s stronger electron-withdrawing effect .

- Hydrogen Bonding: Intramolecular N–H⋯O bonds (observed in related compounds like 4-Fluoro-2-(phenylamino)benzoic acid) likely stabilize the structure, affecting solubility and melting points .

- Crystallography : Substituent positions influence crystal packing. For instance, dihedral angles between aromatic rings in analogs range from 52.65° to 55.63°, suggesting similar steric constraints in the target compound .

Biological Activity

4-Amino-2-bromo-3-fluorobenzoic acid, also known as 2-amino-4-bromo-3-fluorobenzoic acid, is a compound with significant potential in pharmaceutical applications due to its unique chemical structure. This article explores its biological activity, including pharmacological properties, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 234.02 g/mol

- CAS Number : 1416013-62-1

- IUPAC Name : 2-amino-4-bromo-3-fluorobenzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both amino and halogen substituents enhances its reactivity and specificity towards biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of benzoic acids, including fluorinated and brominated variants, can possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented, suggesting its potential as an antimicrobial agent.

-

Antitumor Properties :

- Preliminary investigations into the antitumor effects of halogenated benzoic acids indicate that they may inhibit cancer cell proliferation. The compound's structural characteristics may contribute to its ability to disrupt cellular processes in tumor cells.

-

Enzyme Inhibition :

- The compound has been evaluated for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted that it does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is crucial for understanding drug interactions and metabolic stability .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Blood-Brain Barrier Permeability : The compound is noted to be permeant across the blood-brain barrier (BBB), suggesting potential neuropharmacological applications.

- Skin Permeation : Log Kp for skin permeation is reported at -6.23 cm/s, indicating limited transdermal absorption .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.